molecular formula C5H7BrN2O B1359727 (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol CAS No. 861362-06-3

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Cat. No. B1359727
M. Wt: 191.03 g/mol
InChI Key: KXNDYMLJDLCBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 861362-06-3 and a molecular weight of 191.03 . It has a melting point of 143-145 °C .


Molecular Structure Analysis

The molecule is composed of a five-membered heterocyclic ring, which includes three carbon atoms, two nitrogen atoms, and a bromine atom attached to the fifth carbon . The exact molecular structure analysis is not available in the retrieved data.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 143-145 °C . Its molecular weight is 191.03 .

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

  • (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols can be converted into carbonyl compounds, indicating its utility as a masked form of the carbonyl group or a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Structural and Property Studies

  • Studies on compounds like bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) provide insights into the structural and electronic properties of imidazole derivatives, contributing to the understanding of their coordination chemistry and electronic behavior (Banerjee et al., 2013).

Synthesis of Biomimetic Chelating Ligands

  • Derivatives of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, have potential applications in synthesizing biomimetic chelating ligands. These ligands can mimic biological binding sites, important in medicinal and biochemical research (Gaynor, McIntyre, & Creutz, 2023).

Development of Heterocyclic Drugs

  • Heterocyclic containing drugs like (2-Butyl-4-Substitutedthiamidothiocarbamido-1-{[2-(1h-Tetrazol 5-Yl) Biphenyl- 4-Yl] Methyl}-1h-Imidazol-5-Yl) Methanol have shown significant drug absorption and transmission, highlighting the importance of such structures in pharmaceutical and medicinal chemistry (Ande, 2012).

properties

IUPAC Name

(5-bromo-1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNDYMLJDLCBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634218
Record name (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

CAS RN

861362-06-3
Record name (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methylimidazole-2-methanol (3.15 g, 28 mmol) (R. J. Sundberg; P. V. Nguyen; Med. Chem. Res. 7, 2, 1997, 123-136) was suspensed in THF (75 ml) at −20° C. and treated slowly (within 30 min) with N-bromosuccinimide (4.9 g, 27 mmol). The reaction mixture was allowed to warm up slowly to room temperature and quenched with saturated aqueous NaHCO3 solution (50 ml). The aqueous layer was extracted 3 times with AcOEt. The combined extracts were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed (silica, elution first with AcOEt/hexane 1:1, then with CH2Cl2/MeOH 95:05) to provide the title compound (2.11 g, 67%) as a white solid. MS: m/e=191.2 (M+).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.